N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide

Peterson olefination α-Silyl carbanion Sulfonamide reagent

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide (CAS 137474-32-9) is an α-silyl sulfonamide, characterized by a trimethylsilyl (TMS) group attached to the carbon atom alpha to the sulfonamide sulfur, which distinguishes its reactivity profile from N-silylated congeners. This compound serves primarily as a stoichiometric reagent in Peterson olefination to generate vinylic sulfonamides.

Molecular Formula C6H17NO2SSi
Molecular Weight 195.36 g/mol
CAS No. 137474-32-9
Cat. No. B174180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethyl-1-(trimethylsilyl)methanesulfonamide
CAS137474-32-9
SynonymsN,N-dimethyl-1-(trimethylsilyl)methanesulfonamide
Molecular FormulaC6H17NO2SSi
Molecular Weight195.36 g/mol
Structural Identifiers
SMILESCN(C)S(=O)(=O)C[Si](C)(C)C
InChIInChI=1S/C6H17NO2SSi/c1-7(2)10(8,9)6-11(3,4)5/h6H2,1-5H3
InChIKeySKENHIRANBIYKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide (CAS 137474-32-9) – Key Procurement-Relevant Properties and Class Context


N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide (CAS 137474-32-9) is an α-silyl sulfonamide, characterized by a trimethylsilyl (TMS) group attached to the carbon atom alpha to the sulfonamide sulfur, which distinguishes its reactivity profile from N-silylated congeners . This compound serves primarily as a stoichiometric reagent in Peterson olefination to generate vinylic sulfonamides [1]. It is commercially supplied as a research chemical with a typical purity of 95% and an average mass of 195.355 Da .

Why N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide Cannot Be Replaced by Generic α-Silyl or N-Silyl Sulfonamide Analogs


The critical parameter is the site of silyl attachment: N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide carries the TMS group on the α-carbon (C-silylation), enabling deprotonation to afford nucleophilic α-sulfonamide carbanions that undergo Peterson olefination with near-quantitative yields [1]. In contrast, N-silyl sulfonamides (e.g., N-(trimethylsilyl)methanesulfonamide, CAS 999-96-2) have silyl protection on nitrogen and serve entirely different synthetic roles—typically as protected amine equivalents or N–H surrogates—and are incapable of forming the requisite α-carbanion for alkene construction . Generic N,N-dialkyl sulfonamides without silyl activation (e.g., N,N-dimethylmethanesulfonamide, CAS 918-05-8) lack the stabilized carbanion intermediate and cannot participate in Peterson olefination [1]. Larger silylethanesulfonamides (e.g., 2-(trimethylsilyl)ethanesulfonamide, CAS 125486-96-6) impose a two-carbon spacer that alters the deprotection mechanism to β-elimination, an entirely different reactivity pathway . Thus, each structural variant maps to a distinct reactivity manifold, making direct substitution unfeasible without changing the intended synthetic outcome.

Head-to-Head Quantitative Differentiation of N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide from Closest Structural Analogs


C-Silylation vs. N-Silylation: Site of Trimethylsilyl Attachment Determines Reactivity

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide is C-silylated at the α-carbon, enabling deprotonation to a nucleophilic carbanion that participates in Peterson olefination with non-enolisable carbonyl compounds to afford vinyl sulfonamides in good to excellent yields [1]. In contrast, N-(trimethylsilyl)methanesulfonamide (CAS 999-96-2) is N-silylated and serves as a protected ammonia equivalent; it cannot generate the α-carbanion required for olefination .

Peterson olefination α-Silyl carbanion Sulfonamide reagent

Synthesis Yield: Near-Quantitative Preparation of α-Trimethylsilyl N,N-Dimethylsulfonamides

The targeted compound is synthesized from N,N-dimethylmethanesulfonamide and trimethylsilyl chloride, achieving near-quantitative yields in the optimized literature procedure [1]. For comparison, the N-silyl congener N-(trimethylsilyl)methanesulfonamide typically yields 80–90% under standard silylation conditions . The 10–15+ percentage-point yield advantage at the synthesis stage translates to lower cost-per-gram of isolated product and reduced purification burden.

Synthesis yield Silyl sulfonamide Batch reproducibility

Boiling Point Differentiation: Impact on Purification and Handling

N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide exhibits a predicted boiling point of 231.1 ± 42.0 °C at 760 mmHg . This is significantly higher than its non-silylated precursor N,N-dimethylmethanesulfonamide (bp 119–120 °C at 17 mmHg; ~165.8 °C at 760 mmHg extrapolated ) and moderately higher than N-(trimethylsilyl)methanesulfonamide (estimated bp 208.2 °C at 760 mmHg ). The higher boiling point of the target compound facilitates purification by distillation with reduced loss and is compatible with higher-temperature reaction conditions that would cause evaporative loss of lower-boiling analogs.

Boiling point Distillation Thermal stability

Purity and Commercial Availability: Consistent 95% Supply Across Multiple Vendors

Commercially, N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide is routinely offered at 95% purity from multiple independent suppliers, including Alfa Chemistry/Organosilicon, Chemenu, and Arctom . This consistent specification reduces the risk of batch-to-batch variability compared to less common silyl sulfonamide analogs, where purity can range from 90% to 97% depending on supplier. The N-silyl congener N-(trimethylsilyl)methanesulfonamide, while also available at 95%, is prone to hydrolysis during storage, which can erode effective purity over time . The C-silyl target compound is inherently more hydrolytically stable in anhydrous storage conditions, preserving the declared purity specification for longer shelf life.

Purity Commercial sourcing Quality control

Molecular Weight and LogP: Differentiation from Non-Silylated and Extended-Silyl Analogs

The target compound has a molecular weight of 195.355 Da and a predicted LogP of ~1.38 , placing it in a physicochemical sweet spot for organic synthesis: sufficient lipophilicity for solubility in aprotic organic solvents yet not excessively greasy to complicate aqueous workup. N,N-Dimethylmethanesulfonamide (MW 123.17 Da ) is significantly more polar (LogP ~0.59 ) and lacks the silyl activation handle. 2-(Trimethylsilyl)ethanesulfonamide (MW 181.33 Da, bp 253 °C ) is close in mass but substantially different in steric environment due to the ethyl spacer. These physicochemical differences directly impact extraction efficiency, chromatographic behavior, and compatibility with anhydrous reaction protocols.

Physicochemical parameters LogP Molecular weight

E-Stereoselectivity in Peterson Olefination: Unique to α-C-Silyl N,N-Dimethylsulfonamides

When R = H in the generic structure RCH(SiMe3)SO2N(CH3)2, the Peterson olefination proceeds with high E-stereoselectivity, as reported by Mladenova & Gaudemar-Bardone [1]. For R = CH3 and C6H5, moderate stereoselectivity is obtained [1]. No comparable stereoselective transformation exists for N-silyl sulfonamides or simple dialkyl sulfonamides lacking the α-silyl group. This stereochemical outcome constitutes a pivotal advantage for chemists requiring geometrically defined vinyl sulfonamide intermediates, where alternative methods (e.g., Horner–Wadsworth–Emmons) often deliver different E/Z ratios.

Stereoselectivity Vinyl sulfonamide Olefination

High-Value Application Scenarios for N,N-Dimethyl-1-(trimethylsilyl)methanesulfonamide Based on Verified Differentiation


Synthesis of E-Configured Vinyl Sulfonamide Building Blocks via Peterson Olefination

Research groups synthesizing vinyl sulfonamides as pharmacophores or synthetic intermediates should prioritize this C-silyl sulfonamide over N-silyl or non-silyl alternatives. The α-carbanion generated upon deprotonation reacts with non-enolisable carbonyl compounds to deliver E-vinyl sulfonamides with high stereoselectivity (for R=H derivatives) and good to excellent yields, as established by Mladenova & Gaudemar-Bardone . This capacity is wholly absent in N-silyl sulfonamides, making the C-silyl compound the mandatory reagent choice for this transformation.

Anhydrous Organic Synthesis Requiring Distillative Purification and High Thermal Stability

The predicted boiling point of 231 °C at 760 mmHg provides a sufficiently wide thermal window for distillation-based purification without product loss, unlike the lower-boiling non-silylated sulfonamides (bp 119–165 °C). Syntheses conducted at elevated temperatures (e.g., refluxing toluene or xylene) benefit from the reduced risk of evaporative reagent loss. The C–Si bond stability under strictly anhydrous conditions further ensures that the integrity of the reagent is maintained throughout the reaction course.

Multi-Step Synthetic Sequences Where Sulfonamide Silyl Protection Strategy Must Be Orthogonal to N–H or O–H Protection

In complex synthetic routes requiring orthogonal protecting group strategies, the C-silyl sulfonamide motif provides unique advantage: it remains inert to fluoride-mediated N-desilylation conditions (TBAF or CsF) that cleave N-silyl and O-silyl protecting groups, while itself being removable under alternative conditions (e.g., acid hydrolysis of the sulfonamide). This orthogonality is not achievable with N-(trimethylsilyl)methanesulfonamide, which would be cleaved concurrently with other silyl protecting groups .

Procurement for Core Reagent Libraries in Academic and Industrial Medicinal Chemistry Laboratories

The multi-vendor availability at consistent 95% purity specification , combined with the near-quantitative synthesis yield reported in the primary literature [1], positions this compound as a cost-effective and supply-secure addition to institutional reagent collections focused on sulfonamide chemistry and olefination methodology development. The documented synthetic utility and stereochemical outcome provide justification for inclusion in curated compound libraries over less-characterized or single-source silyl sulfonamide variants.

Quote Request

Request a Quote for N,N-dimethyl-1-(trimethylsilyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.